molecular formula C6H14NdO7+3 B2970370 Neodymium(III) acetate xhydrate CAS No. 334869-71-5

Neodymium(III) acetate xhydrate

Cat. No.: B2970370
CAS No.: 334869-71-5
M. Wt: 342.41 g/mol
InChI Key: GMQPBTKWMZBSCT-UHFFFAOYSA-N
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Description

Neodymium(III) acetate hydrate (Nd(CH₃CO₂)₃·xH₂O) is a coordination compound of neodymium in the +3 oxidation state, with acetate ligands and variable hydration states. Its chemical properties, including high solubility in polar solvents (26.2 g/100 mL in water at 25°C) , make it a versatile precursor in materials science, catalysis, and biomedical imaging. Structurally, it consists of neodymium ions coordinated to acetate anions and water molecules, forming a crystalline lattice that varies with hydration levels (e.g., pentahydrate, hexahydrate) .

Properties

CAS No.

334869-71-5

Molecular Formula

C6H14NdO7+3

Molecular Weight

342.41 g/mol

IUPAC Name

acetic acid;neodymium(3+);hydrate

InChI

InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;

InChI Key

GMQPBTKWMZBSCT-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd+3]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd+3]

solubility

not available

Origin of Product

United States

Preparation Methods

Neodymium(III) acetate xhydrate can be synthesized through neutralization reactions involving neodymium oxide, neodymium hydroxide, or neodymium carbonate with acetic acid . The reactions are as follows:

  • (6CH₃COOH + Nd₂O₃ \rightarrow 2Nd(CH₃COO)₃ + 3H₂O)
  • (3CH₃COOH + Nd(OH)₃ \rightarrow Nd(CH₃COO)₃ + 3H₂O)
  • (6CH₃COOH + Nd₂(CO₃)₃ \rightarrow 2Nd(CH₃COO)₃ + 3H₂O + 3CO₂↑)

These reactions are typically carried out under controlled conditions to ensure the purity and yield of the product .

Chemical Reactions Analysis

Neodymium(III) acetate xhydrate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Solubility: Neodymium(III) acetate hydrate has intermediate solubility compared to yttrium and erbium analogs, facilitating controlled precipitation in nanoparticle synthesis .
  • Optical Performance : Unlike UAc, Nd(III) acetate avoids radioactivity risks while providing comparable contrast in X-ray phase-contrast tomography (XPCT) due to its favorable δ/β ratio (~10⁻⁷) .

Functional Comparisons

(a) Biomedical Imaging

  • Nd(III) Acetate vs. Uranyl Acetate : Nd(III) acetate selectively binds retinal layers with higher specificity than UAc, enhancing image resolution in XPCT without radiological hazards .
  • Nd(III) vs. Yb(III)/Er(III) Acetates: Ytterbium and erbium acetates dominate upconversion nanoparticle (UCNP) synthesis for 980 nm-excited imaging, whereas Nd(III) acetate enables 808 nm-excited systems with deeper tissue penetration and reduced water heating .

Biochemical Interactions

    Q & A

    Q. What are the recommended methods for synthesizing neodymium(III) acetate hydrates in a laboratory setting?

    Neodymium(III) acetate hydrates are typically synthesized by reacting neodymium oxide (Nd₂O₃) with glacial acetic acid under reflux conditions. The reaction is conducted at elevated temperatures (~80–100°C) for 12–24 hours, followed by evaporation and crystallization. The hydrate form (e.g., pentahydrate or hexahydrate) depends on the stoichiometry of water during crystallization . For higher purity, recrystallization from aqueous acetic acid is recommended .

    Q. How can researchers determine the exact hydration state (x) in neodymium(III) acetate xhydrate?

    Thermogravimetric analysis (TGA) is the primary method to determine the hydration state. A controlled heating rate (e.g., 10°C/min under nitrogen) allows quantification of water loss between 50–200°C. Complementary X-ray diffraction (XRD) can confirm crystalline phase consistency with known hydrate structures (e.g., hexahydrate vs. pentahydrate) . For example, tetrahydrate forms reported in early studies were later attributed to incomplete dehydration or experimental artifacts .

    Q. What are the solubility properties of neodymium(III) acetate hydrates in common solvents?

    Neodymium(III) acetate hydrates are highly soluble in water (26.2 g/100 mL at 20°C for the monohydrate) and moderately soluble in polar organic solvents like ethanol. Insolubility in non-polar solvents (e.g., hexane) necessitates aqueous or acetic acid-based reaction systems. Solubility data for hydrates must account for temperature-dependent variations, as higher temperatures (>50°C) increase dissolution rates .

    Q. Which spectroscopic techniques are most effective for characterizing neodymium(III) acetate hydrates?

    Infrared (IR) spectroscopy identifies acetate coordination modes (monodentate vs. bidentate) via C=O and C-O stretching bands (e.g., 1560 cm⁻¹ and 1440 cm⁻¹). X-ray photoelectron spectroscopy (XPS) confirms the oxidation state of neodymium (Nd³⁺) through binding energy peaks at ~980–985 eV. Diffuse reflectance UV-Vis spectroscopy can detect f-f electronic transitions in the visible range (500–600 nm) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported hydration states of neodymium(III) acetate?

    Discrepancies in hydration states (e.g., tetrahydrate vs. hexahydrate) arise from differences in synthesis conditions (humidity, temperature) or analytical methods. To resolve these:

    • Compare TGA-derived water loss with theoretical values for proposed hydrates.
    • Use single-crystal XRD to unambiguously determine unit cell parameters and water coordination sites.
    • Replicate synthesis under strictly controlled humidity (e.g., using desiccators or inert atmospheres) .

    Q. What insights do coordination studies provide about neodymium(III) acetate’s reactivity in catalytic applications?

    The acetate ligand’s bidentate coordination to Nd³⁺ (observed in IR and XRD studies) creates labile sites for substrate binding in catalysis. For example, in oxidative coupling reactions, the Nd³⁺ center facilitates electron transfer, while acetate acts as a stabilizing counterion. Kinetic studies suggest that water content (x) influences catalytic activity by modulating Lewis acidity .

    Q. How does the hydration state impact the thermal stability and decomposition pathways of neodymium(III) acetate?

    Higher hydrate forms (e.g., hexahydrate) exhibit lower thermal stability, decomposing in two stages:

    • Stage 1 (50–200°C): Loss of coordinated water.
    • Stage 2 (>300°C): Decomposition of acetate ligands to form Nd₂O₃ and CO₂. In anhydrous forms, decomposition occurs directly at ~350°C. Kinetic analysis (e.g., Kissinger method) can derive activation energies for these processes .

    Q. What methodological precautions are critical for handling neodymium(III) acetate hydrates in air-sensitive reactions?

    • Moisture control: Store samples in desiccators with anhydrous CaCl₂ or under argon.
    • Dust mitigation: Use fume hoods and PPE (gloves, goggles) to prevent inhalation of particulate matter, which can cause respiratory irritation .
    • Reactivity: Avoid contact with strong oxidizers (e.g., HNO₃) to prevent uncontrolled exothermic reactions .

    Data Contradiction Analysis

    Q. Why do some studies report neodymium(III) acetate as a catalyst, while others observe no activity?

    Contradictions arise from differences in:

    • Hydration state: Anhydrous forms may lack active sites due to incomplete ligand displacement.
    • Particle size: Nanoparticulate forms (e.g., via sol-gel synthesis) exhibit higher surface area and reactivity.
    • Reaction conditions: Activity in aqueous systems may require specific pH ranges (4–6) to stabilize Nd³⁺-substrate complexes .

    Methodological Best Practices

    • Synthesis: Use stoichiometric excess of acetic acid (1:4 molar ratio of Nd₂O₃:CH₃COOH) to ensure complete reaction .
    • Characterization: Pair TGA with dynamic vapor sorption (DVS) to study hydration/dehydration reversibility .
    • Safety: Neutralize waste with NaHCO₃ before disposal to prevent heavy metal contamination .

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